molecular formula C14H13NO2 B1667585 Phenol,2-[[(4-methoxyphenyl)methylene]amino]- CAS No. 3117-67-7

Phenol,2-[[(4-methoxyphenyl)methylene]amino]-

Cat. No.: B1667585
CAS No.: 3117-67-7
M. Wt: 227.26 g/mol
InChI Key: CXQBWMKQSJPURB-XNTDXEJSSA-N
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Description

Phenol,2-[[(4-methoxyphenyl)methylene]amino]- is an organic compound with the molecular formula C14H13NO2. It is a Schiff base derived from the condensation of 2-aminophenol and 4-methoxybenzaldehyde. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,2-[[(4-methoxyphenyl)methylene]amino]- typically involves the condensation reaction between 2-aminophenol and 4-methoxybenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for Phenol,2-[[(4-methoxyphenyl)methylene]amino]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phenol,2-[[(4-methoxyphenyl)methylene]amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol,2-[[(4-methoxyphenyl)methylene]amino]- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Phenol,2-[[(4-methoxyphenyl)methylene]amino]- involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s phenolic and imine groups play a crucial role in its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Methoxyphenyl)methylidene]amino}phenol
  • 2-{[(4-Chlorophenyl)methylidene]amino}phenol
  • 2-{[(4-Methoxyanilino)methyl]phenol}

Uniqueness

Phenol,2-[[(4-methoxyphenyl)methylene]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its electron-donating ability, influencing its reactivity and interactions with other molecules .

Properties

CAS No.

3117-67-7

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C14H13NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h2-10,16H,1H3

InChI Key

CXQBWMKQSJPURB-XNTDXEJSSA-N

SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC=C2O

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC=C2O

Appearance

Solid powder

Key on ui other cas no.

3117-67-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NSC-1535;  NSC 1535;  NSC1535;  AR-07;  AR 07;  AR07

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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